Stereochemical Identity: Racemic/Non-Stereospecific CAS 17139-56-9 versus L-Enantiomer CAS 635-91-6
CAS 17139-56-9 is registered as N1-2-naphthyl-alpha-asparagine without defined stereochemistry at the α-carbon, whereas CAS 635-91-6 is the (3S)-enantiomer (L-aspartic acid α-(β-naphthylamide)). ChemSpider cross-references both CAS numbers under the same CSID (92532), confirming their structural identity but distinct stereochemical registration . The ChEBI ontology entry CHEBI:90425 explicitly defines CAS 635-91-6 as the L-enantiomer with the IUPAC name (3S)-3-amino-4-(naphthalen-2-ylamino)-4-oxobutanoic acid [1]. For stereoselective aminopeptidases such as aminopeptidase A, the D-enantiomer present in racemic mixtures may act as a competitive inhibitor rather than a substrate, introducing systematic error into kinetic determinations.
| Evidence Dimension | Stereochemical configuration at the α-carbon |
|---|---|
| Target Compound Data | CAS 17139-56-9: Non-stereospecific/racemic; InChI Key: YRMVHTZHFWHHIU-UHFFFAOYSA-N (no stereochemistry defined) |
| Comparator Or Baseline | CAS 635-91-6: (3S)-enantiomer; InChI Key: YRMVHTZHFWHHIU-LBPRGKRZSA-N (L-configuration; S-configuration at C-3) |
| Quantified Difference | The InChI Key for CAS 17139-56-9 lacks the '/t12-/m0/s1' stereochemical layer present in CAS 635-91-6, indicating racemic or undefined stereochemistry. Enantiomeric excess difference: up to 50% D-enantiomer content in racemic material versus 0% in enantiopure L-form. |
| Conditions | Structural identity confirmed by SMILES, InChI, and molecular formula; stereochemistry assigned via InChI Key stereochemical layer comparison. |
Why This Matters
Procurement of the incorrect stereochemical form can invalidate enzyme kinetic studies where stereoselective aminopeptidases discriminate between L- and D-enantiomers, with the D-form potentially acting as an inhibitor rather than a substrate.
- [1] ChEBI. N-(alpha-L-aspartyl)-2-naphthylamine. CHEBI:90425. https://www.ebi.ac.uk/chebi/CHEBI:90425 (accessed 2024). View Source
